![molecular formula C17H11ClFN5OS B2961180 3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904021-08-4](/img/structure/B2961180.png)
3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the thiophene and triazolopyridazine rings might participate in aromatic stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar benzamide group and the nonpolar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces, which would be influenced by factors such as the compound’s polarity and molecular weight .Scientific Research Applications
Material Science: Corrosion Inhibitors
Thiophene derivatives are known to be used as corrosion inhibitors in industrial chemistry. They help protect metals and alloys from corroding in aggressive environments .
Organic Electronics
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Polymer Production
Some thiophene derivatives are used in the production of polythiophenes, which are utilized extensively in material science for creating organic semiconductors, solar cells, and light-emitting diodes (LEDs) .
Antimicrobial Activity
Thiophene derivatives have shown high antimicrobial activity against various microbial infections, indicating that they could be used in the development of new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, thiophene derivatives find application due to their ability to act as ligands that can coordinate with metal ions to form complexes .
Organic Synthesis Intermediates
Thiophene derivatives are often used as intermediates in organic synthesis, providing pathways to synthesize a wide range of chemical products .
Future Directions
The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis of this compound, its physical and chemical properties, its reactivity, and its potential biological activities. Such studies could contribute to the development of new drugs or materials .
properties
IUPAC Name |
3-chloro-4-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5OS/c18-12-7-10(1-2-13(12)19)17(25)20-8-16-22-21-15-4-3-14(23-24(15)16)11-5-6-26-9-11/h1-7,9H,8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVRZLDCHQHBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide |
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